1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea
Overview
Description
1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea is an organic compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a benzyl group, a methylamino group, and an ethylurea moiety .
Preparation Methods
The synthesis of 1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea involves several steps, typically starting with the preparation of the benzyl(methyl)amino intermediate. This intermediate is then reacted with an acetylating agent to form the acetyl derivative. Finally, the acetyl derivative is reacted with ethyl isocyanate to form the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methylamino groups, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methylamino groups play a crucial role in binding to these targets, while the ethylurea moiety may enhance the compound’s stability and solubility. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea can be compared with other similar compounds, such as:
1-{2-[Benzyl(methyl)amino]acetyl}-3-methylurea: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and applications.
1-{2-[Benzyl(methyl)amino]acetyl}-3-phenylurea:
1-{2-[Benzyl(methyl)amino]acetyl}-3-propylurea: The propyl group may provide different steric and electronic effects compared to the ethyl group, influencing the compound’s behavior in various reactions.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-N-(ethylcarbamoyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-14-13(18)15-12(17)10-16(2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H2,14,15,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQHDGWEUIDOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CN(C)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174644 | |
Record name | N-[(Ethylamino)carbonyl]-2-[methyl(phenylmethyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-84-6 | |
Record name | N-[(Ethylamino)carbonyl]-2-[methyl(phenylmethyl)amino]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Ethylamino)carbonyl]-2-[methyl(phenylmethyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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